
tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate: is an organic compound with the molecular formula C9H16F3NO3. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a hydroxy group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, which enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, reaction temperature around 0°C to 25°C.
Reduction: NaBH4, LiAlH4, reaction temperature around 0°C to 25°C.
Substitution: Nucleophiles such as amines or thiols, reaction temperature around 0°C to 50°C.
Major Products Formed:
Oxidation: Formation of tert-butyl N-(1,1,1-trifluoro-3-oxo-3-methylbutan-2-yl)carbamate.
Reduction: Regeneration of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and tert-butyl groups on enzyme activity and protein interactions. It serves as a model compound for understanding the role of these functional groups in biological systems.
Medicine: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is investigated for its potential use in drug development. Its ability to modulate enzyme activity makes it a candidate for the design of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, inhibiting their activity by forming stable complexes. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- tert-Butyl N-(1,1,1-trifluoro-3-hydroxybutan-2-yl)carbamate
- tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
Comparison: tert-Butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is unique due to the presence of both a trifluoromethyl group and a tert-butyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry. The trifluoromethyl group enhances its lipophilicity, while the tert-butyl group provides steric hindrance, protecting the molecule from rapid degradation.
Eigenschaften
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO3/c1-8(2,3)17-7(15)14-6(9(4,5)16)10(11,12)13/h6,16H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGALPCOIOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C)(C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)
![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)
![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)
![3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2504955.png)
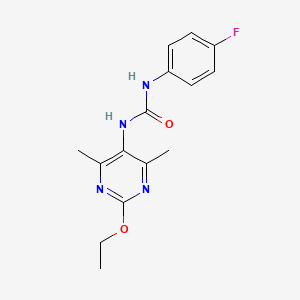
![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)
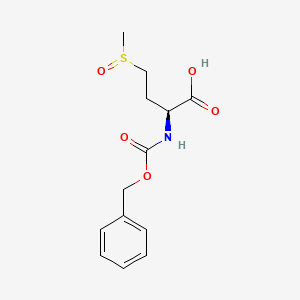
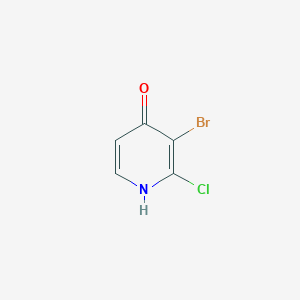
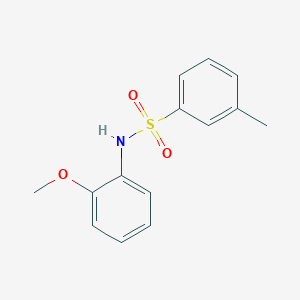

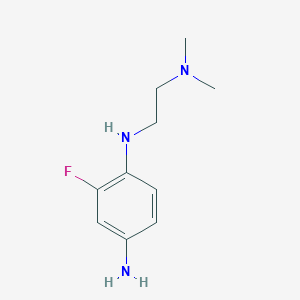
![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2504966.png)
